molecular formula C12H14FN3O3S B5767231 N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3-methylbutanamide

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3-methylbutanamide

Cat. No.: B5767231
M. Wt: 299.32 g/mol
InChI Key: YQUXVMOKOXRNBA-UHFFFAOYSA-N
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Description

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3-methylbutanamide is a synthetic organic compound characterized by the presence of a fluoro-nitrophenyl group, a carbamothioyl moiety, and a methylbutanamide chain. This compound is primarily used in research settings and is not intended for therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3-methylbutanamide typically involves the reaction of 2-fluoro-5-nitroaniline with a thiocarbamoyl chloride derivative under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The intermediate product is then reacted with 3-methylbutanoyl chloride to yield the final compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or amino group.

    Reduction: Formation of the corresponding amine.

    Substitution: Replacement of the fluoro group with other functional groups.

Scientific Research Applications

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3-methylbutanamide is utilized in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a model compound for drug development and pharmacokinetic studies.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the inhibition or activation of these targets, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2-fluoro-5-nitrophenyl)carbamothioyl]pentanamide
  • **N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-2-iodobenzamide

Uniqueness

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3-methylbutanamide is unique due to its specific structural features, such as the presence of a methylbutanamide chain, which distinguishes it from other similar compounds

Properties

IUPAC Name

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O3S/c1-7(2)5-11(17)15-12(20)14-10-6-8(16(18)19)3-4-9(10)13/h3-4,6-7H,5H2,1-2H3,(H2,14,15,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUXVMOKOXRNBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC(=S)NC1=C(C=CC(=C1)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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